N'-(2,4-dichlorophenyl)-N-hydroxy-N-methylurea
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Overview
Description
N'-(2,4-dichlorophenyl)-N-hydroxy-N-methylurea is a useful research compound. Its molecular formula is C8H8Cl2N2O2 and its molecular weight is 235.06. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis and Characterization
N'-(2,4-dichlorophenyl)-N-hydroxy-N-methylurea derivatives have been synthesized and characterized using various spectroscopic techniques. For example, studies by Yusof et al. (2010) focus on synthesizing and characterizing N-(3,4-dichlorophenyl)-N′-(2,3 and 4-methylbenzoyl)thiourea derivatives, which are similar in structure. These compounds were analyzed using techniques like IR and NMR, which are essential for understanding their molecular structure and properties (Yusof et al., 2010).
2. Herbicide Degradation and Metabolism
Research has been conducted on the metabolism of related phenylurea herbicides in plant systems. Frear and Swanson (1972) studied new metabolites of monuron, a similar phenylurea herbicide, in cotton leaves, providing insights into the oxidative N-demethylation processes in higher plants. This research is significant for understanding how similar compounds, like this compound, might behave in agricultural contexts (Frear & Swanson, 1972).
3. Environmental Toxicity and Remediation
The environmental impact of phenylurea herbicides, including toxicity and remediation methods, is a significant area of study. Oturan et al. (2008) examined the toxicity of diuron, a related compound, in aqueous media, emphasizing the importance of understanding the ecological effects of these chemicals. This research helps in assessing the potential environmental risks posed by similar compounds (Oturan et al., 2008).
4. Bioremediation Technologies
Advancements in bioremediation technologies for treating soil and water contaminated with phenylurea herbicides are also being explored. Villaverde et al. (2012) described a cyclodextrin-based bioremediation technology that enhances the mineralization of diuron, indicating potential approaches for handling environmental contamination by similar compounds (Villaverde et al., 2012).
Mechanism of Action
Target of Action
The compound N’-(2,4-dichlorophenyl)-N-hydroxy-N-methylurea primarily targets the Botulinum neurotoxin type A . This neurotoxin is produced by the bacterium Clostridium botulinum and is known for causing botulism, a rare but serious illness that affects the nervous system .
Mode of Action
It is known that the compound interacts with its target, the botulinum neurotoxin type a . The specifics of this interaction and the resulting changes are yet to be fully understood.
Biochemical Pathways
Given its target, it can be inferred that it may influence the pathways related to the functioning of the nervous system, specifically those involving the botulinum neurotoxin type a .
Result of Action
Given its target, it can be inferred that it may have an impact on the functioning of the nervous system, specifically in the context of botulism caused by the Botulinum neurotoxin type A .
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-1-hydroxy-1-methylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-12(14)8(13)11-7-3-2-5(9)4-6(7)10/h2-4,14H,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZKSJGASNPSNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)NC1=C(C=C(C=C1)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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